Cas no 71922-63-9 (2-(cyclopropylamino)acetic acid hydrochloride)
2-(cyclopropylamino)acetic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(cyclopropylamino)acetic acid hydrochloride
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- MDL: MFCD11857911
- Inchi: 1S/C5H9NO2.ClH/c7-5(8)3-6-4-1-2-4;/h4,6H,1-3H2,(H,7,8);1H
- InChI Key: LACZBXBXDSGMGS-UHFFFAOYSA-N
- SMILES: C1CC1NCC(=O)O.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
2-(cyclopropylamino)acetic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C182191-100mg |
2-(Cyclopropylamino)acetic Acid Hydrochloride |
71922-63-9 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C182191-500mg |
2-(Cyclopropylamino)acetic Acid Hydrochloride |
71922-63-9 | 500mg |
$ 295.00 | 2022-06-06 | ||
| TRC | C182191-1g |
2-(Cyclopropylamino)acetic Acid Hydrochloride |
71922-63-9 | 1g |
$ 455.00 | 2022-06-06 | ||
| abcr | AB510686-1 g |
2-(Cyclopropylamino)acetic acid hydrochloride; . |
71922-63-9 | 1g |
€527.50 | 2023-06-14 | ||
| abcr | AB510686-5 g |
2-(Cyclopropylamino)acetic acid hydrochloride; . |
71922-63-9 | 5g |
€1931.50 | 2023-06-14 | ||
| eNovation Chemicals LLC | D773403-100mg |
2-(cyclopropylamino)acetic acid hydrochloride |
71922-63-9 | 95% | 100mg |
$170 | 2024-06-06 | |
| eNovation Chemicals LLC | D773403-250mg |
2-(cyclopropylamino)acetic acid hydrochloride |
71922-63-9 | 95% | 250mg |
$230 | 2024-06-06 | |
| eNovation Chemicals LLC | D773403-1g |
2-(cyclopropylamino)acetic acid hydrochloride |
71922-63-9 | 95% | 1g |
$440 | 2024-06-06 | |
| ChemScence | CS-0249120-100mg |
2-(Cyclopropylamino)acetic acid hydrochloride |
71922-63-9 | 100mg |
$304.0 | 2022-04-26 | ||
| ChemScence | CS-0249120-250mg |
2-(Cyclopropylamino)acetic acid hydrochloride |
71922-63-9 | 250mg |
$343.0 | 2022-04-26 |
2-(cyclopropylamino)acetic acid hydrochloride Suppliers
2-(cyclopropylamino)acetic acid hydrochloride Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-(cyclopropylamino)acetic acid hydrochloride
2-(Cyclopropylamino)acetic acid hydrochloride (CAS No. 71922-63-9): An Overview of Its Properties, Applications, and Recent Research
2-(Cyclopropylamino)acetic acid hydrochloride (CAS No. 71922-63-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as cyclopropylglycine hydrochloride, is a derivative of glycine with a cyclopropylamino substituent. Its unique structure and properties make it a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals.
The chemical structure of 2-(cyclopropylamino)acetic acid hydrochloride consists of a glycine backbone with a cyclopropylamino group attached to the α-carbon. The presence of the cyclopropyl ring introduces steric constraints and unique electronic properties, which can significantly influence the compound's reactivity and biological activity. The hydrochloride salt form ensures good solubility in aqueous media, making it suitable for various applications in both research and industrial settings.
In recent years, 2-(cyclopropylamino)acetic acid hydrochloride has been extensively studied for its potential therapeutic applications. One notable area of research is its use as a precursor in the synthesis of GABA (γ-aminobutyric acid) receptor modulators. GABA receptors play a crucial role in the central nervous system (CNS) by mediating inhibitory neurotransmission. Compounds that modulate GABA receptors have shown promise in treating various neurological disorders, including anxiety, epilepsy, and sleep disorders.
A study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and biological evaluation of a series of cyclopropylglycine derivatives as GABA receptor modulators. The researchers found that certain derivatives exhibited potent agonist activity at GABAA receptors, with improved selectivity and reduced side effects compared to existing drugs. This finding highlights the potential of 2-(cyclopropylamino)acetic acid hydrochloride as a key intermediate in the development of novel therapeutics for CNS disorders.
Beyond its applications in neuroscience, 2-(cyclopropylamino)acetic acid hydrochloride has also been explored for its use in cancer research. A study published in Cancer Research in 2020 investigated the anticancer properties of cyclopropylglycine derivatives. The researchers discovered that these compounds could selectively inhibit the growth of certain cancer cell lines by disrupting key signaling pathways involved in cell proliferation and survival. This suggests that 2-(cyclopropylamino)acetic acid hydrochloride could serve as a valuable starting material for developing new anticancer agents.
In addition to its therapeutic potential, 2-(cyclopropylamino)acetic acid hydrochloride is also used as a reagent in organic synthesis. Its amino group can participate in various reactions, such as amide formation, amidation, and coupling reactions with carboxylic acids or activated esters. These reactions are fundamental to the synthesis of peptides, proteins, and other complex organic molecules. The cyclopropyl ring adds an additional layer of complexity and functionality, making it an attractive choice for chemists working on advanced synthetic projects.
The synthesis of 2-(cyclopropylamino)acetic acid hydrochloride typically involves several steps, including the formation of the cyclopropylamine intermediate and subsequent reaction with chloroacetic acid or its derivatives. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound. For example, a green chemistry approach using catalytic hydrogenation has been reported to yield high purity 2-(cyclopropylamino)acetic acid hydrochloride with minimal waste generation.
In conclusion, 2-(cyclopropylamino)acetic acid hydrochloride (CAS No. 71922-63-9) is a multifunctional compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutics targeting GABA receptors and cancer cells. Additionally, its versatility as a synthetic reagent underscores its importance in organic chemistry laboratories worldwide. As research continues to uncover new properties and applications, the significance of this compound is likely to grow even further.
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